Ethyl E-11-hexadecenoate Ethyl E-11-hexadecenoate
Brand Name: Vulcanchem
CAS No.: 428818-84-2
VCID: VC17983304
InChI: InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h7-8H,3-6,9-17H2,1-2H3/b8-7+
SMILES:
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol

Ethyl E-11-hexadecenoate

CAS No.: 428818-84-2

Cat. No.: VC17983304

Molecular Formula: C18H34O2

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl E-11-hexadecenoate - 428818-84-2

Specification

CAS No. 428818-84-2
Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
IUPAC Name ethyl (E)-hexadec-11-enoate
Standard InChI InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h7-8H,3-6,9-17H2,1-2H3/b8-7+
Standard InChI Key ORDVGMQAZDTLDF-BQYQJAHWSA-N
Isomeric SMILES CCCC/C=C/CCCCCCCCCC(=O)OCC
Canonical SMILES CCCCC=CCCCCCCCCCC(=O)OCC

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

Ethyl E-11-hexadecenoate is defined by the IUPAC name ethyl (E)-hexadec-11-enoate, reflecting its ethyl ester functional group and trans-configured double bond. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₈H₃₄O₂
Molecular Weight282.4614 g/mol
SMILESCCCCC/C=C\CCCCCCCCCC(=O)OCC
InChI KeyORDVGMQAZDTLDF-BQYQJAHWSA-N
Boiling PointNot explicitly reported-

The compound’s double bond position and geometry were confirmed via gas chromatography (GC) coupled with mass spectrometry (MS) and dimethyl disulfide (DMDS) derivatization, which produced diagnostic fragments at m/z 117/259 for the Δ11 position .

Spectroscopic Data

  • Mass Spectrometry: Electron ionization (EI-MS) reveals a molecular ion peak at m/z 282, with characteristic fragments at m/z 237 (acylium ion) and m/z 88 (McLafferty rearrangement) .

  • Nuclear Magnetic Resonance (NMR): While specific NMR data are unavailable for this ester, analogous hexadecenoic acid derivatives exhibit δH 5.3–5.4 ppm (olefinic protons) and δC 130–132 ppm (double bond carbons) .

Biosynthesis and Natural Occurrence

Enzymatic Pathways in Insects

In Bicyclus martius sanaos butterflies, ethyl E-11-hexadecenoate is synthesized via a Δ11-desaturase enzyme that introduces the double bond into hexadecanoic acid. Deuterium-labeling studies demonstrated that ethanol, derived from L-alanine metabolism, esterifies the unsaturated acid to form the final product . This pathway parallels moth pheromone biosynthesis, suggesting evolutionary conservation of desaturase functions .

Industrial and Biological Applications

Pheromone Signaling

Ethyl E-11-hexadecenoate serves as a male-specific pheromone in Bicyclus butterflies, attracting mates through olfactory cues . Its stereospecificity underscores the ecological importance of double-bond geometry in chemical communication.

Synthetic and Analytical Methodologies

Chemical Synthesis

The ester is synthesized via acid-catalyzed esterification:

  • Reaction: (E)-11-hexadecenoic acid + ethanol → ethyl E-11-hexadecenoate (H₂SO₄, 120°C) .

  • Purification: Silica gel chromatography isolates the product with >95% purity.

Chromatographic Analysis

  • GC-MS: HP-5 columns (30 m × 0.25 mm) with He carrier gas resolve geometric isomers; the E-isomer elutes earlier than the Z-form .

  • Retention Indices: Linear alkane-based indices confirm compound identity across polar and non-polar phases .

Future Research Directions

  • Ecological Studies: Investigate the role of this ester in cross-species interactions.

  • Therapeutic Exploration: Test anti-inflammatory activity in vitro and in vivo.

  • Synthetic Biology: Engineer microbial platforms for sustainable production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator